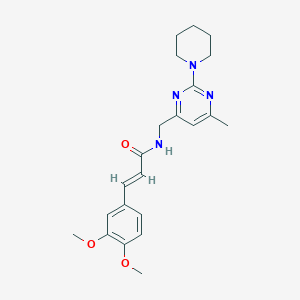

N-(3-(benzofuran-2-yl)propyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

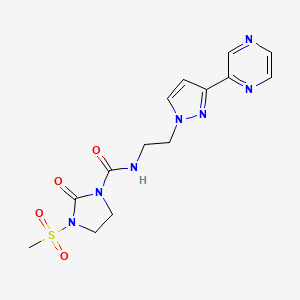

N-(3-(benzofuran-2-yl)propyl)cinnamamide is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-catalyzed Tandem Oxidative Cyclization

Research has shown that the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through direct cross-dehydrogenative coupling allows rapid access to diverse dihydroquinolinones. This process is notable for its use of ethers, alcohols, and alkanes instead of benzyl hydrocarbons, showcasing the versatility and potential for creating complex molecules with significant biological activities (Shi‐Liu Zhou et al., 2014).

Orthogonal Selectivity in Benzofuran Synthesis

A palladium-catalyzed intermolecular annulation of cinnamic acids and phenols has been utilized for the selective synthesis of 3-substituted benzofurans. This method underscores the importance of cinnamic acid derivatives in synthesizing benzofuran compounds, which are crucial for developing pharmacologically active molecules (Soumitra Agasti et al., 2015).

Synthesis of Cinnamamides

The efficient synthesis of N-benzyl- or N-(2-furylmethyl)cinnamamides has been reported, highlighting the role of boric acid as a 'green' catalyst. This research contributes to the sustainable synthesis of cinnamamide derivatives, which are relevant for pharmacological studies and applications (J. Barajas et al., 2008).

Lewis Acid-Catalyzed Synthesis

Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds has been developed, demonstrating an efficient method for creating benzofuran compounds with potential therapeutic applications. This method also facilitated the synthesis of commercial drug molecules, showcasing the practical applicability of such synthetic approaches (Wenbo Huang et al., 2019).

Antimicrobial and Anticancer Potential

Cinnamic acid derivatives, including cinnamamides, have been extensively studied for their antimicrobial and anticancer properties. Research has demonstrated that modifications to the cinnamic acid structure can significantly enhance its biological activity, making these compounds promising candidates for new therapeutic agents (P. De et al., 2011).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with various cellular targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds are known to interact with multiple biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It has been suggested that some cinnamamides show acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

The synthesis of similar compounds has been successfully carried out under various conditions .

Future Directions

Benzofuran compounds, including N-(3-(benzofuran-2-yl)propyl)cinnamamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .

Properties

IUPAC Name |

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-20(13-12-16-7-2-1-3-8-16)21-14-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEBVTLGFJFMJZ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

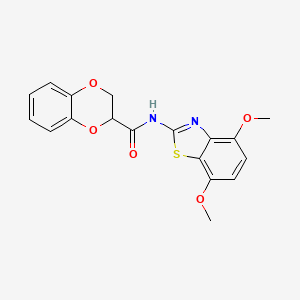

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)

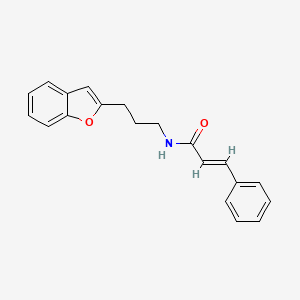

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(4-nitrophenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2524642.png)

![({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2524645.png)

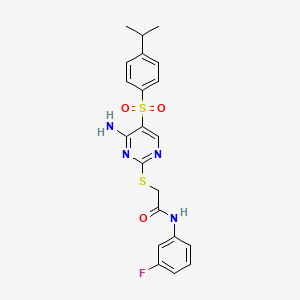

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)

![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)